molecular formula C14H20N2O3 B13060134 benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

Cat. No.: B13060134
M. Wt: 264.32 g/mol
InChI Key: SUTLAODQXUHTTO-UHFFFAOYSA-N
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Description

Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate is a chemical compound with the molecular formula C14H21N2O3. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxypiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Benzyl chloroformate+4-hydroxypiperidineBenzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate\text{Benzyl chloroformate} + \text{4-hydroxypiperidine} \rightarrow \text{this compound} Benzyl chloroformate+4-hydroxypiperidine→Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

    Oxidation: Formation of benzyl N-[(4-oxopiperidin-4-yl)methyl]carbamate.

    Reduction: Formation of benzyl N-[(4-aminopiperidin-4-yl)methyl]carbamate.

    Substitution: Formation of various substituted benzyl carbamates depending on the substituent introduced.

Scientific Research Applications

Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The piperidine ring and carbamate group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(4-aminopiperidin-4-yl)methyl]carbamate
  • Benzyl N-[(4-oxopiperidin-4-yl)methyl]carbamate
  • Benzyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Uniqueness

Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate is unique due to the presence of the hydroxyl group on the piperidine ring, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack the hydroxyl group or have different substituents.

Biological Activity

Benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate, a compound featuring a piperidine ring, a benzyl group, and a carbamate moiety, has garnered attention for its biological activity, particularly in the context of neurological research and pharmaceutical applications. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{2}

This structure includes:

  • A benzyl group , which enhances lipophilicity and potential receptor interactions.
  • A piperidine ring , known for its role in various pharmacological activities.
  • A carbamate functional group , which is essential for its reactivity and biological interactions.

This compound primarily acts as an inhibitor of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling. The binding mechanism involves the compound occupying the active sites of these enzymes, preventing them from hydrolyzing acetylcholine effectively.

EnzymeEffectResult
Acetylcholinesterase (AChE)InhibitionIncreased acetylcholine levels
Butyrylcholinesterase (BChE)InhibitionEnhanced cholinergic signaling

The compound exhibits significant biochemical properties that make it a candidate for further research:

  • Enzyme Interaction : It has been shown to interact with various enzymes, modulating their activity through competitive inhibition.
  • Cellular Effects : In neuronal cell cultures, prolonged exposure to the compound results in adaptive changes in cellular function, including alterations in receptor expression and enhanced cholinergic signaling.
  • Stability : The compound is relatively stable under standard laboratory conditions but may degrade upon prolonged exposure to light or heat.

Research Applications

This compound has several applications in scientific research:

  • Neurological Studies : Its ability to enhance cholinergic signaling makes it a valuable tool for studying neurodegenerative diseases such as Alzheimer's disease.
  • Pharmaceutical Development : The compound is being investigated for potential therapeutic effects against various neurological disorders due to its mechanism of action on cholinergic pathways.
  • Synthetic Chemistry : It serves as an intermediate in the synthesis of more complex molecules within medicinal chemistry.

Case Studies and Experimental Findings

Recent studies have highlighted the potential of this compound in preclinical models:

  • Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress by modulating acetylcholine levels.
  • Behavioral Studies : Animal models treated with the compound showed improved cognitive functions in tasks assessing memory and learning, suggesting its efficacy as a cognitive enhancer.

Table 2: Summary of Case Studies

Study TypeFindingsImplications
In VitroNeuroprotection against oxidative stressPotential treatment for neurodegeneration
Behavioral AssessmentImproved cognitive functions in animal modelsCognitive enhancement potential

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C14H20N2O3/c17-13(19-10-12-4-2-1-3-5-12)16-11-14(18)6-8-15-9-7-14/h1-5,15,18H,6-11H2,(H,16,17)

InChI Key

SUTLAODQXUHTTO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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